molecular formula C36H58N6O14S B12070115 Ac-DL-Asp-DL-Gla-DL-Leu-DL-xiIle-DL-Cha-DL-Cys-OH

Ac-DL-Asp-DL-Gla-DL-Leu-DL-xiIle-DL-Cha-DL-Cys-OH

Cat. No.: B12070115
M. Wt: 830.9 g/mol
InChI Key: XKYQOVYBVHBDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Asp-DL-Gla-DL-Leu-DL-xiIle-DL-Cha-DL-Cys-OH is a synthetic acetylated peptide composed of seven D/L-configured amino acid residues:

  • Ac-DL-Asp: Acetylated D/L-aspartic acid, introducing a negatively charged carboxyl group.
  • DL-Gla: D/L-γ-carboxyglutamic acid, a post-translationally modified amino acid with two carboxyl groups, critical for calcium binding in proteins like clotting factors .
  • DL-Leu: D/L-leucine, a hydrophobic branched-chain amino acid.
  • DL-xiIle: Likely a non-standard isomer or derivative of D/L-isoleucine (exact structural definition requires clarification).
  • DL-Cha: D/L-cyclohexylalanine, a non-natural amino acid with a bulky cyclohexyl group enhancing steric hindrance and stability.

This peptide’s acetylated N-terminus and mixed D/L stereochemistry suggest applications in protease resistance, peptide stability, or chiral recognition studies.

Properties

IUPAC Name

2-[2-[(2-acetamido-3-carboxypropanoyl)amino]-3-[[1-[[1-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYQOVYBVHBDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58N6O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH involves the stepwise coupling of the individual amino acids. The process typically begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from the reduction of disulfide bonds.

    Substitution: Modified peptide with new functional groups attached to the amino acid residues.

Scientific Research Applications

Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity or stability. The presence of both D- and L- isomers can influence its binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Residues/Features Key Properties/Applications Safety Data Availability
Ac-DL-Asp-DL-Gla-...-DL-Cys-OH 7-residue peptide; mixed D/L; Gla, Cha, xiIle Hypothesized calcium-binding, enhanced stability Limited (experimental)
AC-DL-PRO-OH Single acetylated D/L-proline Solubility enhancer, chiral auxiliary CAS 1074-79-9; 100% purity
Ac-DL-Leu-OH Single acetylated D/L-leucine Hydrophobic moiety for peptide design Available via GL Biochem
Ac-DL-Met-OH Single acetylated D/L-methionine Sulfur-containing; redox studies Commercial product

Key Insights

Complexity: The target peptide’s multi-residue structure and non-natural amino acids (e.g., Cha, xiIle) differentiate it from simpler acetylated single-amino-acid derivatives like AC-DL-PRO-OH or Ac-DL-Leu-OH. Such complexity may enhance stability but complicates synthesis and purification .

Functional Groups :

  • Gla : Unique to the target compound, enabling calcium chelation—a feature absent in other listed compounds .
  • Cys-OH : Unlike terminal carboxylates in standard peptides, the hydroxyl terminus may alter reactivity or solubility.

Safety and Commercial Status : While AC-DL-PRO-OH has documented safety sheets , the target compound lacks public toxicological data, suggesting it remains in early research phases.

Research Findings and Data Gaps

  • Synthesis Challenges: Multi-D/L residues increase stereochemical complexity, requiring advanced coupling techniques. GL Biochem’s expertise in acetylated amino acids (e.g., Ac-DL-Met-OH) suggests scalable production for single residues, but peptides face yield limitations .
  • Biological Activity: No peer-reviewed studies on the target peptide exist.
  • Physicochemical Properties :

    Property Target Peptide Ac-DL-Leu-OH AC-DL-PRO-OH
    Molecular Weight ~950–1000 Da ~175 Da ~173 Da
    Solubility (Water) Likely low Moderate High
    Stability (pH 7.4) High (steric) Moderate High

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